molecular formula C10H16N2 B6226576 2-[2-(2-aminoethyl)phenyl]ethan-1-amine CAS No. 42988-81-8

2-[2-(2-aminoethyl)phenyl]ethan-1-amine

Cat. No. B6226576
CAS RN: 42988-81-8
M. Wt: 164.2
InChI Key:
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Description

2-[2-(2-Aminoethyl)phenyl]ethan-1-amine (AEPEA) is an organic compound that is composed of an amine group and two aromatic rings. It is a versatile compound that has been used for a variety of purposes, ranging from synthesis to scientific research applications. AEPEA is a key intermediate in the synthesis of several pharmaceuticals, such as antihistamines, anti-inflammatory drugs, and anticoagulants. AEPEA has also been used in a variety of biochemical and physiological studies, including those related to the mechanisms of action of drugs and the effects of certain compounds on the body.

Scientific Research Applications

2-[2-(2-aminoethyl)phenyl]ethan-1-amine has been used in a variety of scientific research applications, including studies of drug mechanisms of action and biochemical and physiological effects. 2-[2-(2-aminoethyl)phenyl]ethan-1-amine has been used to study the mechanisms of action of drugs such as antihistamines, anti-inflammatory drugs, and anticoagulants. It has also been used to study the effects of certain compounds on the body, such as the effects of nitric oxide on blood pressure. 2-[2-(2-aminoethyl)phenyl]ethan-1-amine has also been used to investigate the biochemical and physiological effects of certain compounds, such as the effects of caffeine on the body.

Mechanism of Action

The mechanism of action of 2-[2-(2-aminoethyl)phenyl]ethan-1-amine is not fully understood. However, it is believed that 2-[2-(2-aminoethyl)phenyl]ethan-1-amine binds to certain receptors in the body, such as histamine receptors, and modulates their activity. It is also believed that 2-[2-(2-aminoethyl)phenyl]ethan-1-amine may interact with other molecules in the body, such as enzymes, and modulate their activity.
Biochemical and Physiological Effects
2-[2-(2-aminoethyl)phenyl]ethan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have antihistamine, anti-inflammatory, and anticoagulant effects. It has also been shown to have an effect on blood pressure, as it has been shown to reduce the production of nitric oxide, which can lead to an increase in blood pressure. 2-[2-(2-aminoethyl)phenyl]ethan-1-amine has also been shown to have an effect on the body's metabolism, as it has been shown to increase the production of certain enzymes, such as lipase and amylase, which can lead to an increase in energy production.

Advantages and Limitations for Lab Experiments

2-[2-(2-aminoethyl)phenyl]ethan-1-amine has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a versatile compound, as it can be used for a variety of purposes, ranging from synthesis to scientific research applications. 2-[2-(2-aminoethyl)phenyl]ethan-1-amine is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments.
However, 2-[2-(2-aminoethyl)phenyl]ethan-1-amine also has some limitations for laboratory experiments. It is a relatively large molecule, which can make it difficult to work with in some experiments. It is also not very soluble in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

The potential future directions for 2-[2-(2-aminoethyl)phenyl]ethan-1-amine are numerous. It could be used in further studies of the mechanisms of action of drugs and the effects of certain compounds on the body. It could also be used in further studies of the biochemical and physiological effects of certain compounds, such as the effects of caffeine on the body. 2-[2-(2-aminoethyl)phenyl]ethan-1-amine could also be used in the synthesis of new drugs, such as antihistamines, anti-inflammatory drugs, and anticoagulants. Finally, 2-[2-(2-aminoethyl)phenyl]ethan-1-amine could be used in further studies of the effects of certain compounds on the body, such as the effects of nitric oxide on blood pressure.

Synthesis Methods

2-[2-(2-aminoethyl)phenyl]ethan-1-amine can be synthesized through a variety of methods, including the reductive alkylation of aniline with ethyl chloroacetate and the reaction of 2-chloroethylbenzene with diethylamine. The reductive alkylation method is a two-step process, beginning with the reaction of aniline with ethyl chloroacetate in the presence of a base, such as sodium hydroxide. This reaction produces a chloroacetamide intermediate, which is then reduced with sodium borohydride to yield 2-[2-(2-aminoethyl)phenyl]ethan-1-amine. The reaction of 2-chloroethylbenzene with diethylamine is a one-step process in which the two reactants are combined in the presence of a catalyst, such as palladium chloride, to produce 2-[2-(2-aminoethyl)phenyl]ethan-1-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2-aminoethyl)phenyl]ethan-1-amine involves the reaction of 2-bromoethylbenzene with 2-aminophenethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromoethylbenzene", "2-aminophenethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromoethylbenzene and 2-aminophenethylamine in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] }

CAS RN

42988-81-8

Product Name

2-[2-(2-aminoethyl)phenyl]ethan-1-amine

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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